2-Trimethylsilylfuran

Description

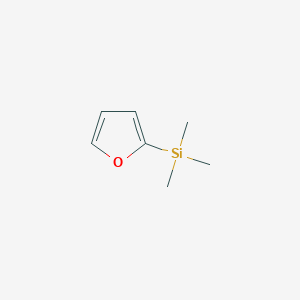

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWRZEKRKZRDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166318 | |

| Record name | 2-Furyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-33-2 | |

| Record name | 2-Furyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trimethylsilylfuran and Its Derivatives

Direct Silylation Approaches to 2-Trimethylsilylfuran

Direct silylation methods offer a straightforward route to this compound by introducing a trimethylsilyl (B98337) group onto the furan (B31954) core. These approaches are often favored for their atom economy and procedural simplicity.

Lithiation of Furan Followed by Silylation

A prevalent and effective method for the synthesis of this compound involves the initial lithiation of furan, followed by quenching the resulting organolithium species with a silylating agent. This process typically utilizes a strong base, such as n-butyllithium (n-BuLi), to deprotonate the furan ring regioselectively at the 2-position. The high acidity of the proton at this position facilitates the formation of 2-furyllithium.

The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures, commonly -78 °C, to prevent side reactions. Once the lithiation is complete, an electrophilic silicon source, most frequently trimethylsilyl chloride (TMSCl), is introduced to the reaction mixture. The nucleophilic 2-furyllithium attacks the silicon atom of TMSCl, displacing the chloride and forming the desired this compound. This method is widely employed due to its high regioselectivity and generally good yields.

| Reactant 1 | Reactant 2 | Reagent | Product |

| Furan | n-Butyllithium | Trimethylsilyl chloride | This compound |

Silylation of Furanone Precursors

An alternative strategy for obtaining silylated furans involves the silylation of furanone derivatives. For instance, 2-(trimethylsilyloxy)furan can be synthesized from 2(5H)-furanone. This approach does not directly yield this compound but rather its silyloxy analog, which can be a valuable synthetic intermediate in its own right.

The synthesis begins with the treatment of 2(5H)-furanone with a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) (DCM). This deprotonation step is followed by the addition of trimethylsilyl chloride. The reaction proceeds to furnish 2-(trimethylsilyloxy)furan in high yield after purification by distillation. It is important to note that this method provides a silyl (B83357) enol ether of the furanone, not a C-silylated furan.

Synthesis of Substituted 2-Trimethylsilylfurans

The synthesis of substituted 2-trimethylsilylfurans allows for the introduction of additional functional groups, expanding their utility in organic synthesis. These methods often leverage the directing effects of substituents or employ multi-component strategies.

Regioselective Functionalization Strategies Utilizing Organosilyl Groups

The trimethylsilyl group in this compound can act as a directing group, influencing the regioselectivity of subsequent functionalization reactions. For example, the lithiation of 3-aryl or 3-styryl furans has been shown to occur preferentially at the sterically hindered 2-position, a phenomenon attributed in part to the stabilization of the resulting furyl anion by the lithium cation interacting with the π-electron density of the 3-substituent. nih.gov This ortho lithiation provides a pathway to 2,3-disubstituted furans. nih.gov

Furthermore, the silyl group itself can direct lithiation. For instance, 2-silylated-3-(hydroxymethyl)furans and 2-silylated-3-furoic acids undergo lithiation exclusively at the C-4 position. tubitak.gov.tr However, protection of the 3-hydroxymethyl group as a silyl ether redirects the lithiation to the C-5 position. tubitak.gov.tr This switch in regioselectivity provides a versatile method for preparing 2,4- and 3,4-disubstituted furans. tubitak.gov.tr The size of the silyl group at the C-2 position can also influence the outcome, with larger groups favoring C-4 lithiation by potentially hindering the coordination of butyllithium (B86547) to the furan oxygen.

| Substrate | Lithiation Position | Product Type |

| 3-Aryl/3-Styryl Furans | C-2 | 2,3-Disubstituted Furans |

| 2-Silyl-3-(hydroxymethyl)furan | C-4 | 2,3,4-Trisubstituted Furans |

| 2-Silyl-3-furoic acid | C-4 | 2,3,4-Trisubstituted Furans |

| 2-Silyl-3-(((triethylsilyl)oxy)methyl)furan | C-5 | 2,3,5-Trisubstituted Furans |

Preparation from Epoxycarbonyl Intermediates

The synthesis of functionalized furans can be achieved through the cyclization of epoxyalkyne derivatives. While this method does not directly produce this compound, it offers a route to substituted furans that could subsequently undergo silylation. A ruthenium catalyst, in the presence of triethylamine, facilitates the cyclization of various epoxyalkynes bearing oxygen and nitrogen functionalities. The proposed mechanism involves the formation of a ruthenium-vinylidenium intermediate. This approach is effective for a range of substrates, though it has been noted to fail with disubstituted epoxyalkynes.

One-Pot Multicomponent Syntheses of Polyfunctionalized Systems

One-pot multicomponent reactions provide an efficient means of constructing highly functionalized furan rings in a single step. These methods are valued for their atom economy and operational simplicity. For example, the synthesis of polyfunctionalized pyridines has been achieved through a one-pot multicomponent reaction involving an arylidene malononitrile, a methylarylketone, and sodium ethoxide. While this specific example leads to pyridines, the underlying principles are applicable to the synthesis of other heterocyclic systems, including furans.

In the context of furan synthesis, multicomponent strategies have been developed to produce highly functionalized 2-aminofurans. Palladium-catalyzed one-pot syntheses of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides have also been reported. Furthermore, a cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls allows for the regioselective synthesis of multisubstituted furans with a high degree of functional group tolerance. An efficient one-pot synthesis of highly functionalized furans containing dialkyl phenol (B47542) has also been developed. These approaches highlight the potential for developing one-pot multicomponent reactions that incorporate a trimethylsilyl-containing building block to directly access polyfunctionalized 2-trimethylsilylfurans.

C-H Bond Activation and Direct Trimethylsilylation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of furan chemistry, direct C-H activation for the introduction of a trimethylsilyl group represents a significant advancement for the synthesis of this compound and its derivatives. This approach avoids the need for halogenated or organometallic furan precursors, thereby streamlining synthetic routes and reducing waste.

Recent research has demonstrated the feasibility of direct C-H silylation of furans through various catalytic systems, primarily centered around transition metals such as iridium and rhodium, as well as metal-free approaches. These methodologies often exhibit high regioselectivity, favoring silylation at the C2 or C5 positions of the furan ring, which are electronically activated.

Iridium-Catalyzed Silylation

Iridium complexes have proven to be particularly effective catalysts for the C-H silylation of five-membered heteroarenes, including furan. escholarship.org The regioselectivity of these reactions is predominantly governed by steric effects. escholarship.org For instance, the silylation of 3-substituted furans using an iridium catalyst in conjunction with a pyridyl-imidazoline ligand has been shown to proceed with excellent selectivity and in high yields. escholarship.org This catalytic system directs the silylation to the most sterically accessible C-H bond, typically at the C5 position. escholarship.org

In a study by Karmel et al., the iridium-catalyzed silylation of various 3-substituted furans was investigated, highlighting the catalyst's ability to selectively functionalize the C5 position. The reaction conditions and yields for the silylation of several furan derivatives are summarized in the table below. escholarship.org

| Substrate | Catalyst | Silylating Agent | Solvent | Temperature (°C) | Time (d) | Yield (%) | Selectivity (5-position) |

|---|---|---|---|---|---|---|---|

| 3-Bromofuran | [Ir(cod)(OMe)]2 / L4 | HMDIS | Cyclohexane | 80 | 2 | >95 | >80% |

| 3-Methylfuran | [Ir(cod)(OMe)]2 / L4 | HMDIS | Cyclohexane | 80 | 2 | 85 | Perfect |

| 3-Hexylfuran | [Ir(cod)(OMe)]2 / L4 | HMDIS | Cyclohexane | 80 | 2 | 90 | Perfect |

| Furan-3-carbonitrile | [Ir(cod)(OMe)]2 / L4 | HMDIS | Cyclohexane | 80 | 2 | 60 | Perfect |

L4 = Pyridyl-imidazoline ligand; HMDIS = Hexamethyldisilane

Directed C-H Silylation of Furfural (B47365) Derivatives

In cases where silylation is desired at a less reactive position, a directing group strategy can be employed. Research by Oble, Poli, and colleagues has demonstrated the successful C3-H silylation of furfural derivatives. chemistryviews.orgchemrxiv.org This method involves the temporary installation of an imine directing group derived from the aldehyde functionality of furfural. chemistryviews.orgchemrxiv.org The directing group then facilitates the regioselective silylation of the furan ring at the C3 position, catalyzed by an iridium complex. chemistryviews.orgchemrxiv.org Following the silylation step, the imine directing group can be readily hydrolyzed to regenerate the aldehyde. chemistryviews.org

The reaction is typically carried out using [IrCl(COD)]2 as the catalyst, N,N-diisopropylethylamine (DIPEA) as a base, and various hydrosilanes as the silylating agents. chemistryviews.org This methodology provides a versatile platform for accessing C3-functionalized furfurals, which are valuable bio-based building blocks. chemistryviews.orgchemrxiv.org

Other Catalytic Systems

While iridium-based catalysts are prominent, other systems have also been explored for the direct C-H silylation of furans. Yttrium metallocene complexes have been shown to catalyze the C-H silylation of furan derivatives with secondary hydrosilanes, providing an efficient route to silylated heteroaromatic compounds. researchgate.net Additionally, a metal-free approach utilizing potassium tert-butoxide (KOt-Bu) as a catalyst has been developed for the cross-dehydrogenative coupling of hydrosilanes with electron-rich aromatic heterocycles like furan. nih.gov This method is advantageous due to the use of an inexpensive and abundant catalyst and generates hydrogen gas as the only byproduct. nih.gov

Visible light-promoted photocatalytic C-H silylation has also emerged as a mild and efficient method for the direct coupling of trialkylhydrosilanes with heteroarenes, including furan. rsc.org This approach offers operational simplicity and proceeds under mild reaction conditions. rsc.org

The continued development of these direct C-H silylation methodologies is poised to further simplify the synthesis of this compound and its derivatives, making these valuable synthetic intermediates more readily accessible for applications in materials science and medicinal chemistry.

Reactivity and Reaction Mechanisms of 2 Trimethylsilylfuran

Electrophilic Aromatic Substitution Reactions of 2-Trimethylsilylfuran

This compound is an aromatic heterocyclic compound that engages in electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic systems. The presence of the trimethylsilyl (B98337) (TMS) group at the C-2 position significantly influences the reactivity and regioselectivity of these transformations. The furan (B31954) ring is inherently electron-rich and thus highly activated towards electrophilic attack compared to benzene (B151609). The TMS group introduces further complexity, directing incoming electrophiles to specific positions and offering unique reaction pathways such as ipso-substitution.

In electrophilic aromatic substitution reactions of furan, attack at the C-2 (or C-5) position is strongly favored over attack at the C-3 (or C-4) position. This preference is attributed to the superior stability of the carbocation intermediate, known as the sigma complex or arenium ion, formed during the reaction.

When an electrophile (E⁺) attacks the C-2 position of furan, the resulting positive charge is delocalized over three resonance structures. In contrast, attack at the C-3 position yields a sigma complex that is stabilized by only two resonance structures. The intermediate for C-2 attack is therefore more stable, which corresponds to a lower activation energy for its formation, making this pathway kinetically favored.

For this compound, the C-5 position is electronically analogous to the unsubstituted C-2 position and is the most nucleophilic site. Consequently, electrophilic attack preferentially occurs at the C-5 position. This outcome reflects the strong activating effect of the furan ring's oxygen atom, which directs substitution to the adjacent alpha-carbon.

A distinctive feature of silylated aromatic compounds is their ability to undergo ipso-substitution. This reaction involves the electrophile attacking the carbon atom to which the trimethylsilyl group is directly attached. The C-Si bond is cleaved, and the TMS group is replaced by the incoming electrophile.

The mechanism for electrophilic ipso-substitution proceeds via the standard two-step EAS pathway:

Formation of the Sigma Complex: The aromatic ring attacks the electrophile (E⁺) at the silylated carbon (C-2), forming a sigma complex. This intermediate is notably stabilized by the silicon atom through a phenomenon known as the beta-silicon effect, where the silicon atom stabilizes a positive charge on a beta-carbon atom.

Elimination of the Silyl (B83357) Group: In the second step, the trimethylsilyl group is eliminated, typically as a trimethylsilyl cation equivalent which is then trapped by a nucleophile, to restore the aromaticity of the furan ring.

This pathway provides a powerful synthetic tool for introducing a variety of functional groups specifically at the C-2 position of the furan ring.

While many organometallic reagents are potent nucleophiles, certain metal-containing compounds can function as electrophiles in aromatic substitution reactions. A key example of this reactivity is mercuration, which involves the use of mercury(II) salts. Although specific studies on this compound are not widely detailed, the reaction of other silyl-aromatics, such as p-tolyltrimethylsilane with mercury(II) acetate, provides a clear precedent for this type of transformation, known as mercuridesilylation. In this reaction, the mercury species acts as the electrophile, leading to an ipso-substitution that replaces the trimethylsilyl group.

Kinetic studies on the reaction of p-tolyltrimethylsilane with mercury(II) acetate in glacial acetic acid reveal that the reaction proceeds through two parallel pathways involving different electrophilic species. Both unionized mercury(II) acetate (Hg(OAc)₂) and the more reactive acetatomercury(I) cation ([HgOAc]⁺) act as electrophiles.

The relative reactivity of these species has been quantified, demonstrating the significantly higher electrophilicity of the cationic species.

| Electrophile | Relative Reactivity in Mercuridesilylation |

|---|---|

| Hg(OAc)₂ | 1 |

| [HgOAc]⁺ | >15 |

Activation parameters determined for these reactions indicate a highly ordered transition state. This is consistent with the typical associative mechanism of electrophilic aromatic substitution where the electrophile and the aromatic ring come together in the rate-determining step.

The trimethylsilyl group exerts a profound influence on both the rate and the pathway of electrophilic substitution.

Pathway Influence (Regioselectivity): The TMS group can direct the reaction down two distinct pathways: attack at the C-5 position or ipso-substitution at the C-2 position. The choice of pathway depends on the nature of the electrophile and the reaction conditions. The TMS group strongly activates the ipso-position for substitution due to the stabilization of the sigma complex intermediate via the beta-silicon effect.

Rate Influence: By stabilizing the positive charge in the transition state of the ipso-attack, the TMS group significantly accelerates the rate of this specific substitution pathway. In mercuridesilylation, the C-Si bond is readily cleaved, making the reaction an efficient process. For attack at the C-5 position, the TMS group's influence is primarily through inductive effects, which are generally less pronounced than the powerful directing effects seen in ipso-substitution.

Friedel-Crafts Acylation is a cornerstone of electrophilic aromatic substitution that introduces an acyl group (R-C=O) onto an aromatic ring. The reaction typically employs an acyl chloride or anhydride (B1165640) as the acyl source and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) sigmaaldrich.comlibretexts.org. The Lewis acid coordinates to the acylating agent to generate a highly electrophilic acylium ion (R-C≡O⁺) youtube.comyoutube.com.

For this compound, two primary regiochemical outcomes are plausible:

C-5 Acylation: The electrophilic acylium ion attacks the electron-rich C-5 position, followed by deprotonation to yield a 2-trimethylsilyl-5-acylfuran. This pathway is favored by the inherent reactivity of the furan ring.

Ipso-Acylation: The acylium ion attacks the C-2 position, leading to the displacement of the trimethylsilyl group and the formation of a 2-acylfuran. This pathway is facilitated by the ability of the TMS group to act as an effective leaving group.

The predominant outcome depends on the specific reaction conditions and the steric and electronic properties of the acylating agent.

Deuteriodesilylation is a specific form of protodesilylation where a deuteron (D⁺) from a deuterated acid source (e.g., DCl, D₂SO₄) serves as the electrophile. This reaction is a classic example of ipso-substitution. The mechanism involves the attack of the deuteron at the carbon atom bearing the TMS group. The subsequent cleavage of the C-Si bond results in the incorporation of a deuterium atom at the C-2 position of the furan ring and the elimination of the silyl group. This reaction is a valuable method for the site-specific introduction of deuterium isotopes into organic molecules for mechanistic studies and labeling purposes.

Reactions with Organometallic Electrophiles

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of complex cyclic molecules in a single step. For this compound, both thermally induced [4+2] cycloadditions, such as the Diels-Alder reaction, and photochemically induced cycloadditions play a pivotal role in its chemical transformations.

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings. This compound, acting as the diene component, exhibits distinct reactivity patterns in these reactions, which are profoundly influenced by the nature of the dienophile and the directing effects of the trimethylsilyl group.

The stereochemical and regiochemical outcomes of the Diels-Alder reaction of this compound are dictated by a combination of electronic and steric factors. In reactions with symmetric dienophiles, the primary stereochemical consideration is the formation of endo or exo adducts. Generally, Diels-Alder reactions favor the formation of the endo product due to secondary orbital interactions, which stabilize the transition state. However, the bulky trimethylsilyl group can exert significant steric hindrance, potentially favoring the formation of the thermodynamically more stable exo product. nih.gov

Computational studies have shown that for Diels-Alder reactions involving substituted dienes, such as those with a silyl group at the 2-position, the competition between steric repulsion in the endo and exo transition states plays a crucial role in determining the stereoselectivity. nih.gov For instance, a bulkier silyl group can increase the preference for the exo adduct. nih.gov

When this compound reacts with unsymmetrical dienophiles, the question of regioselectivity arises. Two possible constitutional isomers, often referred to as "ortho" and "meta" products, can be formed. youtube.commasterorganicchemistry.com The regioselectivity is governed by the electronic properties of both the diene and the dienophile. The trimethylsilyl group, being electron-donating through hyperconjugation, influences the electron density distribution in the furan ring. This electronic bias directs the dienophile to a specific orientation to maximize the favorable interaction between the most nucleophilic carbon of the diene and the most electrophilic carbon of the dienophile. researchgate.net Generally, dienes with a substituent at the 2-position, like this compound, tend to favor the formation of the "para" (1,4-adduct) regioisomer. youtube.commasterorganicchemistry.com

| Dienophile | Major Product | Stereoselectivity | Regioselectivity |

| Symmetrical (e.g., Maleic Anhydride) | Oxabicyclo adduct | Influenced by silyl group size (potential for exo selectivity) | Not applicable |

| Unsymmetrical (e.g., Acrylonitrile) | Oxabicyclo adduct | Endo/Exo ratio depends on dienophile and reaction conditions | Typically favors the "para" (1,4) isomer |

The trimethylsilyl group at the 2-position of the furan ring has a significant impact on its dienophilic character, primarily through electronic effects. Silyl groups attached directly to a π-system can exhibit electron-donating properties via σ-π hyperconjugation. This effect increases the electron density of the furan ring, making it a more reactive diene in normal-electron-demand Diels-Alder reactions. researchgate.net Computational studies on substituted furans have confirmed that strong electron-donating groups enhance the reactivity of the furan system in cycloadditions. youtube.comaklectures.com

The weak activation of the 5-position in furan by a 2-trimethylsilyl group suggests that this position becomes more nucleophilic and thus more reactive towards electrophiles, which is consistent with its role as the terminal carbon of the diene system in a Diels-Alder reaction. researchgate.net This enhanced nucleophilicity at the 5-position contributes to the regioselectivity observed in reactions with unsymmetrical dienophiles.

The Diels-Alder reaction of this compound with various dienophiles leads to the formation of oxabicyclo[2.2.1]heptene derivatives, commonly referred to as oxabicyclo adducts. These adducts are often thermally labile and can undergo a retro-Diels-Alder reaction, reverting to the starting furan and dienophile. The stability of these adducts and the facility of the retro-reaction are influenced by several factors, including the nature of the substituents and the stereochemistry of the adduct.

The retro-Diels-Alder reaction is a concerted, pericyclic process that is the microscopic reverse of the Diels-Alder reaction. researchgate.net The thermal stability of furan-based Diels-Alder adducts is often lower than that of their carbocyclic counterparts, which can be attributed to the aromaticity regained by the furan ring upon cycloreversion. Studies on furan derivatives have shown that the endo adducts often undergo retro-Diels-Alder reactions at lower temperatures than the corresponding exo isomers. semanticscholar.orgrsc.org This difference in reactivity can sometimes lead to the isomerization of the kinetically favored endo product to the thermodynamically more stable exo product via a retro-Diels-Alder/Diels-Alder sequence. semanticscholar.orgrsc.org The presence of substituents on the furan ring and the dienophile can also affect the temperature at which the retro-reaction occurs. semanticscholar.orgrsc.org

| Adduct Type | Relative Thermal Stability | Retro-Diels-Alder Reactivity |

| Endo-Oxabicyclo Adduct | Less stable | More facile |

| Exo-Oxabicyclo Adduct | More stable | Less facile |

Photocycloaddition Reactions and Formation of Caged Molecular Frameworks

Beyond thermally induced reactions, this compound can participate in photocycloaddition reactions, which are initiated by the absorption of ultraviolet light. These reactions can lead to the formation of unique and complex molecular architectures, including caged compounds.

Recent research has demonstrated that the photocycloaddition of furans with chromone esters can lead to the formation of unprecedented caged 2H-benzo-dioxo-pentacycloundecane frameworks through a triple-dearomative process. nih.govresearchgate.net While this specific reaction has not been detailed for 2-trimethylslylfuran, the general reactivity of furans in such photocycloadditions suggests that silylated furans could also be viable substrates for constructing complex caged scaffolds. nih.govresearchgate.net The formation of these caged structures involves a series of intramolecular cycloadditions and rearrangements initiated by photoexcitation. nih.govresearchgate.net

The photolysis of certain cyclic adducts can also lead to isomerization and fragmentation pathways. While not extensively studied for this compound adducts specifically, related systems have shown that photochemically induced rearrangements can lead to the formation of allenes. The synthesis of allenes can be achieved through various radical-mediated transformations, and the photolysis of appropriately substituted cyclic precursors could provide a pathway to these versatile functional groups. rsc.orgnih.gov Further research is needed to explore the specific isomerization pathways and potential for allene formation from the photoadducts of this compound.

Oxidation Reactions of this compound

The oxidation of this compound provides valuable synthetic routes to functionalized heterocyclic compounds. The electron-rich furan ring, further activated by the trimethylsilyl group, is susceptible to various oxidative transformations, leading to products such as butenolides and other oxygenated derivatives. The nature of the oxidant and the reaction conditions play a crucial role in determining the outcome of these reactions.

Peracid Oxidations to Butenolides

The oxidation of this compound with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a key method for the synthesis of butenolides. This transformation proceeds through a proposed mechanism involving an initial epoxidation of the furan ring, followed by a rearrangement of the unstable epoxide intermediate.

Below is a representative table illustrating the peracid oxidation of a furan derivative to a butenolide. While specific data for this compound is not extensively detailed in the literature, the following provides a general example of such a transformation.

| Furan Derivative | Peracid | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Silylfuran | m-CPBA | CH2Cl2 | 0 to rt | Silylated Butenolide | Good to Excellent |

Photosensitized Oxygenation Processes

Photosensitized oxygenation of this compound involves the reaction of the furan derivative with singlet oxygen (¹O₂). wikipedia.org Singlet oxygen is typically generated in situ by the transfer of energy from a photoexcited sensitizer molecule to ground-state triplet oxygen (³O₂). researchgate.net Common sensitizers for this reaction include dyes like Rose Bengal and Methylene Blue.

The reaction of this compound with singlet oxygen is believed to proceed via a [4+2] cycloaddition (a Diels-Alder type reaction), where the furan acts as the diene and singlet oxygen as the dienophile. This cycloaddition results in the formation of an unstable endoperoxide intermediate. rsc.org This endoperoxide can then undergo various transformations, such as rearrangement or reduction, to yield a range of oxygenated products. The specific products formed depend on the reaction conditions and the subsequent workup procedures. The trimethylsilyl group at the 2-position can influence the electronics and sterics of the cycloaddition, potentially affecting the regioselectivity and stability of the endoperoxide.

Photosensitized oxygenation reactions are categorized as Type I or Type II. nih.gov The reaction with singlet oxygen is a Type II process. wikipedia.org In a Type I process, the excited sensitizer directly reacts with the substrate. nih.gov

The following table provides a generalized representation of a photosensitized oxygenation of a furan derivative.

| Furan Derivative | Sensitizer | Solvent | Light Source | Primary Product |

|---|---|---|---|---|

| 2-Methyl-5-phenylfuran-3-carboxylate | Rose Bengal | Methanol | Visible Light | Endoperoxide |

Other Specific Transformations and Reactivity Patterns

Beyond oxidation reactions, this compound exhibits a range of other reactivity patterns characteristic of electron-rich aromatic systems and organosilicon compounds. These transformations are valuable in organic synthesis for the construction of more complex molecules.

Diels-Alder Reactions: this compound can participate as a diene in Diels-Alder reactions with various dienophiles. nih.gov The furan ring provides the 4π-electron system for the [4+2] cycloaddition. The trimethylsilyl group can influence the reactivity and selectivity of the reaction. For instance, the reaction of 2-silyloxyfurans with maleic acid derivatives has been studied, and the size of the silyl group was found to affect the reaction rate. researchgate.net These cycloaddition reactions yield oxabicyclic adducts that are versatile intermediates for the synthesis of a wide array of natural products and other target molecules. nih.govresearchgate.net

Electrophilic Substitution: The furan ring is susceptible to electrophilic substitution due to its aromatic character. libretexts.orgmasterorganicchemistry.com The trimethylsilyl group can act as a directing group and can also be cleaved during the reaction in a process known as protodesilylation. rsc.org In the presence of a strong acid, the trimethylsilyl group can be replaced by a proton. rsc.org This reactivity allows for the introduction of various electrophiles at the 2-position of the furan ring. The study of protodesilylation of 3-trimethylsilylfuran has been used to determine the electrophilic substituent constant for the furan ring system. rsc.org

Ring-Opening Reactions: Under certain conditions, the furan ring of this compound can undergo ring-opening reactions. These reactions can be promoted by various reagents, including Lewis acids. nih.govmdpi.com The trimethylsilyl group may influence the stability of the ring and the intermediates formed during the ring-opening process. These reactions can lead to the formation of highly functionalized acyclic compounds, which can be valuable synthetic intermediates.

Applications of 2 Trimethylsilylfuran in Complex Molecule Synthesis

Precursor for the Construction of Polysubstituted Furan (B31954) Architectures

The strategic placement of the trimethylsilyl (B98337) group on the furan ring makes 2-trimethylsilylfuran an excellent precursor for the synthesis of polysubstituted furans. The silyl (B83357) group acts as a regiochemical director for electrophilic substitution and can be subsequently removed or transformed, allowing for the introduction of a variety of substituents onto the furan core.

The primary mode of reactivity that is leveraged in this context is electrophilic aromatic substitution. The trimethylsilyl group is known to direct incoming electrophiles to the C5 position (the other α-position) of the furan ring with high selectivity. This is a consequence of the ability of the silicon atom to stabilize the adjacent carbocationic intermediate (the Wheland intermediate) through σ-π hyperconjugation. This directing effect allows for the controlled introduction of a substituent at a specific position, which is a critical step in the synthesis of complex, highly substituted furans.

Following the initial electrophilic substitution at C5, the trimethylsilyl group at C2 can be chemoselectively cleaved under protodesilylation conditions (e.g., using a mild acid such as acetic acid or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride) to yield a 2-unsubstituted furan. This newly vacated position is then available for further functionalization. Alternatively, the C-Si bond can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to introduce aryl, heteroaryl, or vinyl groups at the C2 position. This sequence of C5-functionalization followed by C2-functionalization provides a powerful and flexible strategy for the synthesis of 2,5-disubstituted and further elaborated polysubstituted furans.

A typical reaction that exemplifies this utility is the Friedel-Crafts acylation. Acylation of this compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst proceeds with high regioselectivity to afford the corresponding 5-acyl-2-trimethylsilylfuran. This intermediate can then be further manipulated at the C2 position.

| Electrophile (E+) | Reagent Example | Product (after substitution at C5) | Potential Subsequent Transformation at C2 |

| Acyl cation | Acetyl chloride / AlCl₃ | 5-Acetyl-2-trimethylsilylfuran | Protodesilylation to yield 2-acetylfuran |

| Formyl cation | Dichloromethyl methyl ether / TiCl₄ | 5-Formyl-2-trimethylsilylfuran | Hiyama coupling to yield 2-aryl-5-formylfuran |

| Halonium ion | N-Bromosuccinimide | 5-Bromo-2-trimethylsilylfuran | Protodesilylation to yield 2-bromofuran |

Role in Total Synthesis of Natural Products and Bioactive Molecules

The unique reactivity profile of this compound has been harnessed in the total synthesis of several complex natural products and bioactive molecules. Its ability to participate in specific cycloaddition and rearrangement reactions makes it an invaluable tool for the construction of intricate molecular frameworks.

Spiroketals are a common structural feature in a wide range of natural products, many of which exhibit significant biological activity. The synthesis of these bicyclic systems often presents a considerable challenge. 2-Silylfurans, including this compound, have been shown to be excellent precursors for the construction of spiroketal ring systems through an oxidative rearrangement cascade. uoc.gr

This transformation is typically initiated by the photooxygenation of a 2-silylfuran bearing a pendant hydroxyl group in the side chain at an appropriate position (e.g., γ- or δ-). The reaction with singlet oxygen (¹O₂) generates a highly reactive endoperoxide intermediate. The presence of the silyl group at the C2 position facilitates a subsequent rearrangement to a 4-hydroxybutenolide. The pendant hydroxyl group can then undergo an intramolecular cyclization onto the carbonyl group of the butenolide, followed by ketalization, to form the spiroketal core. uoc.gr

A key advantage of using a 2-silylfuran in this process is that the silyl group activates the furan ring towards the initial [4+2] cycloaddition with singlet oxygen and then facilitates the desired rearrangement pathway. This methodology provides a highly efficient and convergent route to complex spiroketal structures. For instance, a furan with a γ-hydroxyalkyl side chain can be converted into a γ-spiroketal γ-lactone in a single synthetic operation. researchgate.net

This strategy has been applied to the synthesis of the spirocyclic core of natural products such as the prunolides. uoc.gr In a model study, a 1,2-difuryl alkene, where both furan rings were substituted with silyl groups, underwent a remarkable cascade reaction upon exposure to singlet oxygen, leading directly to the spirocyclic core of the prunolides in high yield. uoc.gr

Furanosesquiterpenoids are a large class of natural products characterized by a C15 skeleton containing a furan ring. While direct examples of the use of this compound in the total synthesis of a furanosesquiterpenoid are not prominently documented, the utility of closely related silylfurans in this context strongly suggests its applicability. For example, the total synthesis of (+/-)-echinofuran, a furanosesquiterpenoid that inhibits the cell division of fertilized sea urchin eggs, was achieved using 3-methyl-4-(trimethylsilyl)furan as a key building block.

In such syntheses, the silylfuran serves as a robust and nucleophilic furan equivalent. The trimethylsilyl group allows the furan to undergo metal-halogen exchange or transmetalation to generate a nucleophilic furyl species that can be coupled with an electrophilic partner, a key step in building the carbon skeleton of the target molecule. For instance, a silylfuran can be converted to a furyllithium or furylcuprate reagent, which can then participate in conjugate addition or substitution reactions. The silyl group provides a handle for the regioselective generation of the organometallic species, typically at the silylated carbon. After the key C-C bond-forming step, the silyl group can be readily removed if it is not part of the final target structure. The principles demonstrated with isomers like 3-methyl-4-(trimethylsilyl)furan are directly translatable to this compound for the synthesis of different furanosesquiterpenoid isomers.

Utilization as a Versatile Synthetic Building Block in Diversified Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections (libraries) of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. cam.ac.uknih.govnih.govcam.ac.uk The success of a DOS campaign relies heavily on the use of versatile building blocks that can be elaborated in multiple directions to generate a wide range of molecular scaffolds. cam.ac.uk

This compound possesses several key attributes that make it an ideal building block for the construction of diversified chemical libraries. scilit.com

Multiple Reaction Sites: The this compound core has several positions that can be selectively functionalized. As discussed, the C5 position is activated for electrophilic substitution, and the C2 position (bearing the silyl group) can be functionalized via cross-coupling or after desilylation. The double bonds in the furan ring can also participate in cycloaddition reactions.

Tunable Reactivity: The silyl group modulates the reactivity of the furan ring, allowing for transformations that may not be possible or selective with unsubstituted furan. This tunable reactivity is crucial for developing branching synthetic pathways, a hallmark of DOS.

Potential for Scaffold Diversity: The furan ring itself can be a precursor to other heterocyclic or carbocyclic systems. For example, the Diels-Alder reaction of furans can lead to the formation of oxabicyclic systems, which can be further transformed into highly substituted benzene (B151609) derivatives or other complex scaffolds. The use of this compound in such reactions can influence the stereochemical and regiochemical outcomes, further contributing to the diversity of the resulting library.

By combining the selective functionalization of the furan ring with transformations that alter the core scaffold, this compound can be used to rapidly generate a library of compounds with high levels of both appendage and skeletal diversity. For example, a library could be initiated by acylating this compound at the C5 position with a diverse set of acyl chlorides. Each of these products could then be subjected to a different set of reaction conditions at the C2 position (e.g., protodesilylation, Hiyama coupling with various partners) to generate a matrix of diverse 2,5-disubstituted furans. Further diversification could be achieved by transforming the furan ring itself into other scaffolds.

| Feature | Description | Relevance to Chemical Library Synthesis |

| Regiocontrolled Functionalization | The TMS group directs electrophilic substitution to the C5 position. | Allows for the systematic and predictable introduction of diverse appendages at a specific site. |

| Latent Functionality at C2 | The C-Si bond can be cleaved or used in cross-coupling reactions. | Provides a second vector for diversification, enabling the creation of multi-substituted compounds. |

| Participation in Cycloadditions | The furan ring can act as a diene in Diels-Alder reactions. | Enables the generation of different core scaffolds (skeletal diversity) from a common precursor. |

| Robustness and Stability | The silyl group can increase the stability of the furan ring to certain reaction conditions. | Allows for a broader range of chemical transformations to be performed, increasing the scope of the library. |

Theoretical and Computational Studies of 2 Trimethylsilylfuran

Electronic Structure and Reactivity Predictions

Theoretical calculations are fundamental to understanding the electronic distribution and predicting the chemical behavior of 2-trimethylsilylfuran. The introduction of the trimethylsilyl (B98337) (-Si(CH₃)₃) group at the C2 position of the furan (B31954) ring significantly alters the electronic properties compared to the unsubstituted parent molecule.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the molecule's ground state geometry and electronic landscape. These studies typically involve calculations of molecular orbitals, charge distributions, and electrostatic potentials. The trimethylsilyl group is known to act as a σ-donor, leading to an increase in electron density within the furan ring. This effect can be quantified through population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis, which would computationally show a net flow of electron density from the silyl (B83357) group to the aromatic system.

Frontier Molecular Orbital (FMO) theory is a key computational tool for predicting reactivity. In the case of this compound, calculations would focus on the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-donating silyl group is predicted to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted furan. The calculated HOMO/LUMO energy gap is a crucial predictor of the molecule's kinetic stability and spectroscopic properties. The spatial distribution of the HOMO would indicate the likely sites for electrophilic attack, while the LUMO distribution would predict the sites for nucleophilic or radical attack.

| Property | Predicted Effect of Trimethylsilyl Group | Computational Method of Analysis |

|---|---|---|

| Electron Density | Increase in the furan ring | Mulliken, NBO Population Analysis |

| HOMO Energy | Increased (destabilized) | DFT, HF, MP2 Calculations |

| LUMO Energy | Minor change or slight destabilization | DFT, HF, MP2 Calculations |

| HOMO-LUMO Gap | Decreased | DFT, HF, MP2 Calculations |

| Reactivity Prediction | Enhanced reactivity towards electrophiles | Frontier Molecular Orbital (FMO) Theory |

Mechanistic Insights from Computational Chemistry

Computational chemistry provides invaluable mechanistic details for reactions involving this compound, particularly for complex processes like photochemical isomerizations and for elucidating the subtle electronic effects of the silyl substituent.

Ab initio computational studies have been conducted to map the potential energy surfaces for the photochemical isomerization of this compound, providing a detailed picture of the reaction pathways. nih.govacs.org These studies distinguish between two primary mechanisms depending on the method of irradiation.

Sensitized Irradiation: Upon sensitized irradiation, this compound is computationally shown to populate its first excited triplet state (T₁). From this state, the molecule evolves exclusively through the cleavage of an oxygen-alpha carbon (O–Cα) bond. nih.gov For this compound, the choice of which O–Cα bond breaks (O–C2 or O–C5) is determined by kinetic factors rather than energetic ones. nih.govresearchgate.net This kinetic control is a key insight derived from calculating the energy barriers of the competing transition states.

Direct Irradiation: In contrast, direct irradiation populates the first excited singlet state (S₁). From the S₁ state, the molecule can follow two competing pathways. It can undergo a conversion to a Dewar furan isomer, a highly strained valence isomer. Alternatively, the excited singlet state can undergo intersystem crossing (ISC) to populate the triplet state (T₁), which then follows the isomerization pathway described above. nih.govresearchgate.net The efficiency of these competing processes—conversion to the Dewar isomer versus intersystem crossing—determines the final distribution of products in the reaction mixture. nih.gov

| Irradiation Type | Initial Excited State | Key Intermediate/Process | Governing Factor | Products |

|---|---|---|---|---|

| Sensitized | Triplet (T₁) | O–Cα bond cleavage | Kinetic Control | Isomerized Furans |

| Direct | Singlet (S₁) | Conversion to Dewar Isomer | Process Efficiency | Dewar Furan |

| Intersystem Crossing (ISC) to T₁ | Isomerized Furans |

The beta-silicon effect describes the stabilizing influence of a silicon atom on a positive charge located at the beta (β) position. chemeurope.com This is a powerful stereoelectronic effect that can dictate the regioselectivity and accelerate the rate of chemical reactions. In this compound, the C3 carbon is in the β-position relative to the silicon atom.

Computational studies are essential for elucidating and quantifying this effect. The stabilization arises from hyperconjugation, which is the overlap of the filled sigma molecular orbital of the C2–Si bond with the empty p-orbital of a carbocation at C3. chemeurope.com This orbital overlap delocalizes the positive charge, stabilizing the intermediate. For this effect to be maximal, a specific geometry is required where the C-Si bond and the empty p-orbital are antiperiplanar. chemeurope.comwikipedia.org

Theoretical models can be used to study hypothetical reactions where a cationic intermediate forms at the C3 position of the furan ring. By calculating the structures and energies of this intermediate both with and without the silyl group, the magnitude of the beta-silicon stabilization energy can be determined. Furthermore, computational analysis of the transition state leading to such an intermediate can reveal how the beta-silicon effect lowers the activation energy, thereby explaining rate enhancements observed in related experimental systems. chemrxiv.org

Studies on Anion Radical Stability and Regioselectivity

The formation of a radical anion by the addition of an electron to this compound is another area where computational studies provide critical understanding. The stability and subsequent reactivity of this species are governed by the influence of the trimethylsilyl group on the furan π-system.

Computational methods can be used to calculate the electron affinity of this compound, which provides a direct measure of the stability of its corresponding anion radical. A positive electron affinity indicates that the formation of the anion radical is an energetically favorable process. Calculations would likely show that the electron-donating silyl group slightly destabilizes the anion radical compared to unsubstituted furan, but other factors, such as the ability of silicon's d-orbitals to participate in bonding, could play a role.

The regioselectivity of any subsequent reactions of the anion radical is determined by the distribution of the unpaired electron's spin density across the molecule. DFT calculations are particularly well-suited for mapping spin density. For the this compound radical anion, these calculations would predict which atoms bear the highest degree of radical character. This information is crucial for predicting the site of electrophilic attack on the radical anion, thereby determining the structure of the final product. Computational models can thus guide synthetic strategies by predicting the most likely outcome of reactions involving this transient species.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of products resulting from reactions of 2-Trimethylsilylfuran. Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of individual atoms within a molecule.

In the ¹H NMR spectrum of this compound, the protons on the furan (B31954) ring exhibit characteristic chemical shifts and coupling patterns. The proton at the C5 position typically appears as a multiplet at approximately δ 7.5 ppm. The proton at the C3 position is observed as a multiplet around δ 7.0 ppm, while the proton at the C4 position resonates as a multiplet near δ 6.4 ppm. The trimethylsilyl (B98337) (TMS) group gives rise to a sharp singlet at approximately δ 0.3 ppm, integrating to nine protons.

The ¹³C NMR spectrum provides complementary information. The carbon atom directly bonded to the silicon (C2) resonates at approximately δ 151 ppm. The other sp²-hybridized carbons of the furan ring, C5, C3, and C4, appear at around δ 145 ppm, δ 125 ppm, and δ 110 ppm, respectively. The methyl carbons of the TMS group are observed at approximately δ -1.5 ppm.

Analysis of the coupling constants between the furan ring protons (J-coupling) further aids in confirming the substitution pattern. For instance, the coupling constant between the protons at C3 and C4 (³J₃,₄) is typically around 3.3 Hz, while the coupling between H4 and H5 (³J₄,₅) is approximately 1.8 Hz. The four-bond coupling between H3 and H5 (⁴J₃,₅) is generally small, around 0.8 Hz.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Coupling Constants (Hz) |

| H3 | ~7.0 (m) | - | ³J₃,₄ ≈ 3.3 |

| H4 | ~6.4 (m) | ~110 | ³J₄,₅ ≈ 1.8 |

| H5 | ~7.5 (m) | ~145 | ⁴J₃,₅ ≈ 0.8 |

| Si(CH₃)₃ | ~0.3 (s) | ~ -1.5 | - |

| C2 | - | ~151 | - |

| C3 | - | ~125 | - |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to monitor the progress of reactions involving this compound and to identify the resulting products. It provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weights and the deduction of fragmentation patterns.

In the context of reaction monitoring, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed. Aliquots can be taken from a reaction mixture at various time points, derivatized if necessary, and analyzed by GC-MS. The disappearance of the peak corresponding to this compound (with a molecular ion peak at m/z 140) and the appearance of new peaks corresponding to products can be tracked over time to determine reaction kinetics and completion.

For product identification, the fragmentation pattern of the molecular ion in the mass spectrum provides a molecular fingerprint. For this compound, a common fragmentation pathway involves the loss of a methyl group from the trimethylsilyl moiety, resulting in a prominent peak at m/z 125 ([M-15]⁺). This fragment is often the base peak in the spectrum. Further fragmentation can lead to the loss of the entire trimethylsilyl group, giving a peak corresponding to the furan ring.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments, further confirming the identity of the products.

Table 2: Characteristic Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 125 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

By combining the structural details from NMR spectroscopy with the molecular weight and fragmentation information from mass spectrometry, researchers can confidently characterize the products of reactions involving this compound.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 2-trimethylsilylfuran, research is trending towards greener alternatives to traditional methods, which often rely on stoichiometric reagents and harsh reaction conditions.

Key areas of future research include:

Biocatalysis : The use of enzymes for organosilicon chemistry is an emerging field that promises high selectivity and sustainability. nih.govchemrxiv.orgacs.org Future work could focus on engineering enzymes, such as cytochrome P450s or silicateins, to catalyze the direct silylation of furan (B31954) or related precursors, minimizing waste and avoiding the use of hazardous reagents. nih.govchemrxiv.org This biocatalytic approach would be a significant step towards a more sustainable production of this compound and its derivatives. nih.gov

Photocatalysis : Visible-light photocatalysis offers a green and efficient method for driving chemical transformations. researchgate.netrsc.org Research into the photocatalytic synthesis of 2,5-diformylfuran from biomass derivatives highlights the potential for light-mediated reactions on the furan ring. researchgate.net Future investigations could explore the direct photocatalytic silylation of furans or the coupling of furan derivatives with silicon-containing reagents, powered by renewable light sources.

Flow Chemistry : Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow-based synthesis for this compound could lead to a more efficient and industrially scalable manufacturing process.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future synthetic strategies will likely focus on catalytic C-H silylation of furan, which would be a highly atom-economical approach to this compound.

| Synthetic Route | Potential Advantages | Research Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts. nih.gov | Enzyme discovery and engineering, substrate scope limitations. |

| Photocatalysis | Use of renewable energy, mild conditions, novel reactivity. researchgate.net | Catalyst design, reaction optimization, scalability. |

| Flow Chemistry | Improved safety and scalability, precise process control. | Reactor design, optimization of flow parameters. |

Exploration of New Reactivity Modes and Catalytic Transformations

The silicon moiety in this compound significantly influences its reactivity, opening avenues for novel chemical transformations that are not readily accessible with unsubstituted furan. Future research will likely focus on leveraging the trimethylsilyl (B98337) group to control regioselectivity and to participate in new catalytic cycles.

Emerging areas of exploration include:

Cross-Coupling Reactions : While palladium-catalyzed cross-coupling reactions are well-established, there is ongoing research to expand their scope and efficiency. nih.govyoutube.comresearchgate.net Future work could involve the development of new catalyst systems, for instance, using less expensive and more abundant metals like nickel or copper, for the cross-coupling of this compound with a wider range of electrophiles. mdpi.com The trimethylsilyl group can act as a removable directing group or as a reactive handle in Hiyama-type couplings. researchgate.net

Cycloaddition Reactions : Furans are known to participate in various cycloaddition reactions, such as the Diels-Alder reaction. libretexts.orglibretexts.orgslideshare.net The electronic and steric influence of the trimethylsilyl group can be exploited to control the stereoselectivity and regioselectivity of these reactions. mdpi.com Future studies could investigate novel [3+2] and [4+3] cycloadditions involving this compound to construct complex polycyclic systems. mdpi.com

C-H Functionalization : Direct functionalization of C-H bonds is a powerful strategy in organic synthesis. mdpi.com Research into the catalytic C-H functionalization of the furan ring in this compound, directed by the silyl (B83357) group, could provide efficient routes to polysubstituted furans with diverse functionalities. researchgate.net

Ring-Opening and Rearrangement Reactions : The furan ring can undergo various ring-opening and rearrangement reactions to yield valuable synthetic intermediates. researchgate.net The trimethylsilyl group may influence the course of these reactions, and future research could explore catalytic systems, such as those based on boranes, to achieve novel transformations of the furan core. researchgate.net

Applications in Advanced Materials Science (e.g., Organic Electronics, Polymer Chemistry)

Furan-based polymers are of growing interest for applications in organic electronics due to their favorable electronic properties and potential for synthesis from renewable resources. mdpi.commdpi.comfrontiersin.org this compound is a promising monomer for the synthesis of novel conjugated polymers with tailored properties.

Future applications in materials science could include:

Organic Light-Emitting Diodes (OLEDs) : Conjugated polymers containing furan units can be designed to have specific emission properties. Future research could focus on synthesizing copolymers of this compound with other aromatic units to tune the emission color and improve the efficiency and stability of OLED devices.

Organic Photovoltaics (OPVs) : The development of new donor and acceptor materials is crucial for improving the efficiency of organic solar cells. mdpi.com Furan-based polymers derived from this compound could be explored as electron-donating materials in bulk heterojunction solar cells. The trimethylsilyl group can enhance solubility and influence the morphology of the active layer, which are critical factors for device performance.

Conducting Polymers : The synthesis of furan-based conjugated polymers via methods like direct C-H arylation is an active area of research. rsc.org this compound can serve as a building block for these materials, and the silyl group can be used to control the polymerization process and the properties of the resulting polymer. rsc.orgnih.gov

| Application Area | Role of this compound | Potential Advantages |

|---|---|---|

| Organic Electronics (OLEDs, OPVs) | Monomer for conjugated polymers. mdpi.com | Tunable electronic properties, improved solubility and processability. |

| Polymer Chemistry | Building block for novel polymers via cross-coupling. nih.gov | Control over polymer architecture and properties. |

Computational Design and Predictive Modeling of Derivatives with Tuned Reactivity

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes. amanote.comresearchgate.net For this compound, computational methods can accelerate the discovery of new derivatives with desired reactivity and properties.

Future research directions in this area include:

Density Functional Theory (DFT) Studies : DFT calculations can be used to investigate the mechanisms of reactions involving this compound, such as cycloadditions and catalytic cross-coupling reactions. nih.govpku.edu.cnmdpi.com This understanding can guide the design of new catalysts and the optimization of reaction conditions. researchgate.net

Predictive Modeling of Electronic Properties : The electronic properties of conjugated polymers derived from this compound derivatives are crucial for their performance in electronic devices. Computational screening of virtual libraries of monomers can identify candidates with optimal highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for specific applications.

Machine Learning and AI : Machine learning algorithms can be trained on existing experimental and computational data to predict the outcomes of new reactions or the properties of novel this compound derivatives. This approach can significantly reduce the time and resources required for experimental discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Trimethylsilylfuran, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves silylation of furan derivatives using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. For example, reacting 2-furoic acid with TMSCl under anhydrous conditions at 0–5°C yields this compound. Purity is confirmed via gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. Ensure inert atmospheres (e.g., argon) to prevent hydrolysis of the silyl group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies protons on the furan ring (δ 6.2–7.0 ppm) and the trimethylsilyl group (δ 0.0–0.5 ppm). C NMR confirms the silyl carbon (δ ~0 ppm) and aromatic carbons (δ 100–150 ppm).

- FT-IR : Look for Si-C stretching (~1250 cm) and furan ring vibrations (C=C at ~1600 cm).

- GC-MS : Use a non-polar column (e.g., DB-5) to assess volatility and fragmentation patterns. Cross-reference spectra with databases like NIST or published literature .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent moisture-induced degradation.

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, stoichiometry, solvent polarity). For instance, higher TMSCl equivalents (1.2–1.5 eq) in tetrahydrofuran (THF) at –10°C may reduce side reactions.

- In Situ Monitoring : Employ attenuated total reflectance (ATR)-IR to track silylation progress and adjust reagent addition rates.

- Post-Reaction Workup : Optimize quenching with cold aqueous bicarbonate to minimize silyl group hydrolysis .

Q. How should researchers address contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data across multiple peer-reviewed studies (e.g., J. Org. Chem., Organometallics) to identify consensus values.

- Variable Analysis : Consider solvent effects (e.g., CDCl vs. DMSO-d) and instrument calibration discrepancies.

- Reproducibility Tests : Repeat experiments under standardized conditions and publish detailed metadata (e.g., probe frequency, solvent purity) to aid comparability .

Q. What computational methods are suitable for studying the electronic effects of the trimethylsilyl group on furan reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMOs) and natural bond orbital (NBO) charges. Compare with unsilylated furan to assess electron-donating effects.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict regioselectivity in further functionalization reactions.

- Software Tools : Gaussian, ORCA, or CP2K for simulations; visualize results with VMD or PyMOL .

Q. How can this compound be utilized in multi-step syntheses of complex heterocycles?

- Methodological Answer :

- Protecting Group Strategy : Leverage the silyl group’s stability under acidic conditions to protect the furan oxygen during electrophilic substitutions (e.g., nitration).

- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids, followed by desilylation (e.g., using TBAF) to regenerate the hydroxyl group.

- Case Study : A 2024 Organic Letters study demonstrated its use in synthesizing silyl-protected intermediates for bioactive indole-furan hybrids .

Data Management and Reporting

Q. What guidelines ensure rigorous reporting of experimental data for this compound studies?

- Methodological Answer :

- Metadata Documentation : Include reaction scales, solvent batch numbers, and equipment calibration details.

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo.

- Journal Compliance : Follow ACS or RSC formatting guidelines for tables/figures; avoid duplicating data in text and visuals .

Q. How can researchers design statistically robust experiments to validate novel applications of this compound?

- Methodological Answer :

- Power Analysis : Calculate sample sizes using tools like G*Power to ensure significance (α = 0.05, power = 0.8).

- Negative Controls : Include reactions without TMSCl to confirm silylation-specific outcomes.

- Blind Analysis : Use third-party collaborators to independently analyze spectral data, reducing confirmation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.